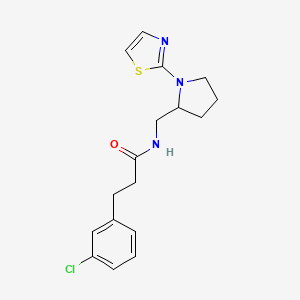![molecular formula C16H16Cl2N2O4 B2504437 1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097863-92-6](/img/structure/B2504437.png)
1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a synthetic organic compound that incorporates a 2,4-dichlorophenoxy moiety. Compounds containing the 2,4-dichlorophenoxy group have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides to form intermediate compounds . These intermediates are then subjected to further reactions, such as condensation with α-bromoketones under reflux in dry ethanol, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the 2,4-dichlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, its anti-inflammatory effects may result from the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different biological activities.
2,4-Dichlorophenoxyacetylthiosemicarbazide: Another compound with a 2,4-dichlorophenoxy moiety, known for its antimicrobial properties.
Uniqueness
1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is unique due to its combination of the 2,4-dichlorophenoxy group with an azetidinyl and pyrrolidine-2,5-dione moiety
Propiedades
IUPAC Name |
1-[[1-[2-(2,4-dichlorophenoxy)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4/c17-11-1-2-13(12(18)5-11)24-9-16(23)19-6-10(7-19)8-20-14(21)3-4-15(20)22/h1-2,5,10H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKFSCPKITUETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B2504358.png)
![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2504360.png)
![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate](/img/structure/B2504363.png)

![2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2504366.png)



![N-[3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2504373.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)

